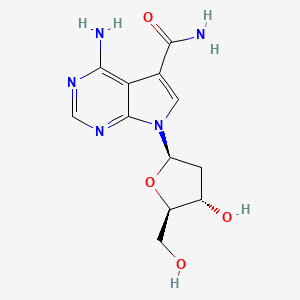
2'-Deoxysangivamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxysangivamycin is a nucleoside analog that belongs to the class of 7-deazapurine nucleosides. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. 2’-Deoxysangivamycin is structurally similar to sangivamycin, a naturally occurring nucleoside isolated from Streptomyces cultures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, resulting in a completely regioselective nitrogen-9 glycosylation product . The reaction conditions typically involve the use of Lewis acid catalysts.
Industrial Production Methods: Industrial production methods for 2’-Deoxysangivamycin are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxysangivamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen-6 position, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’-Deoxysangivamycin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Wirkmechanismus
2’-Deoxysangivamycin is similar to other 7-deazapurine nucleosides, such as:
- Toyocamycin
- Sangivamycin
- Tubercidin
Uniqueness: What sets 2’-Deoxysangivamycin apart is its selective inhibition of protein kinase C, which is not as pronounced in other similar compounds. This unique mechanism of action makes it a valuable compound for research in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- Toyocamycin
- Sangivamycin
- Tubercidin
Eigenschaften
CAS-Nummer |
83379-28-6 |
|---|---|
Molekularformel |
C12H15N5O4 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16) |
InChI-Schlüssel |
SSAXPGYDNCGRHY-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
Key on ui other cas no. |
83379-28-6 |
Synonyme |
2'-deoxysangivamycin 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


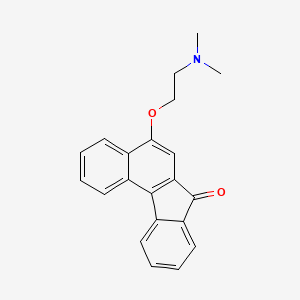
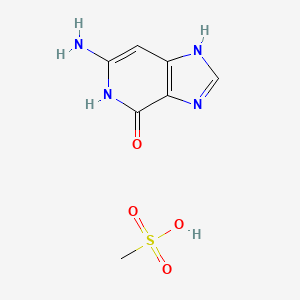
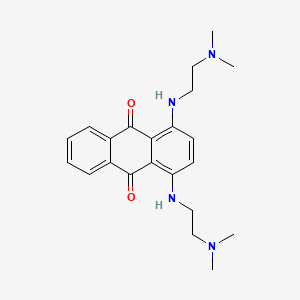
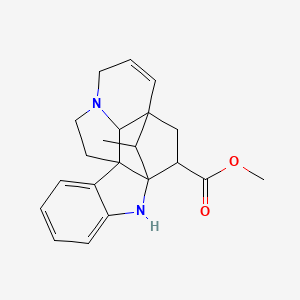
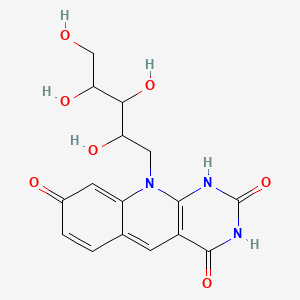
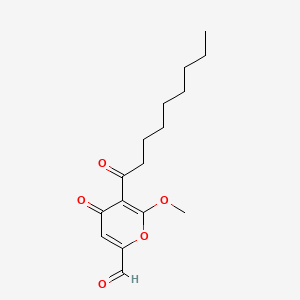
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
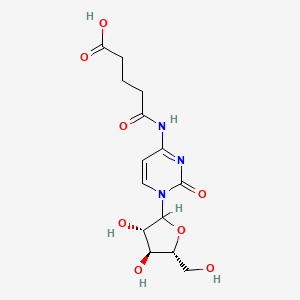
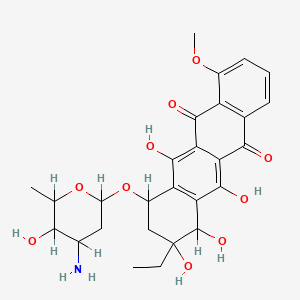

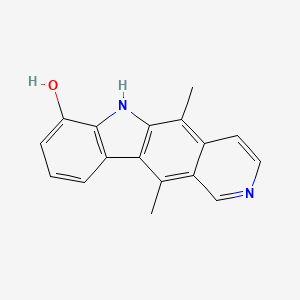
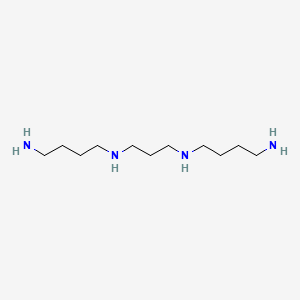
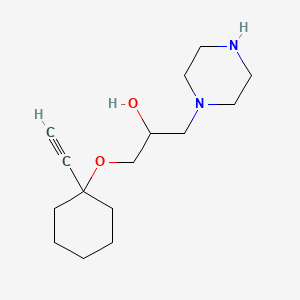
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)
